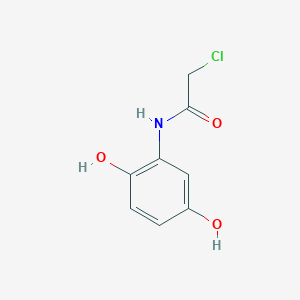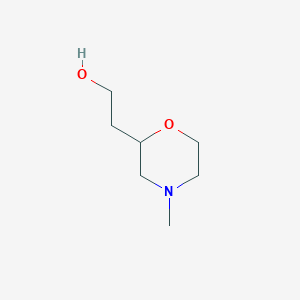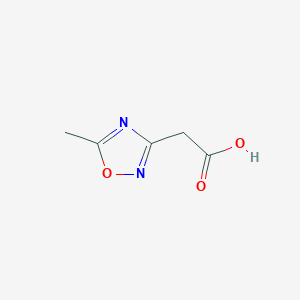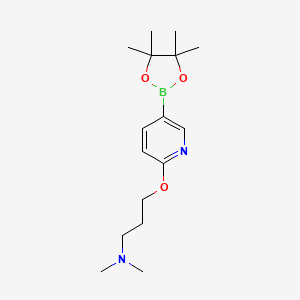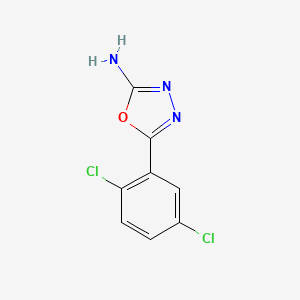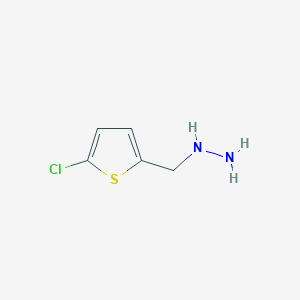
3-Bromo-4-chlorobenzoyl chloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds typically involves the use of halogenating agents such as bromine chloride (BrCl) and iodine monochloride (ICl) as seen in the synthesis of various acetylenic ketones . Similarly, compounds like 3-chlorobenzo[b]thiophene-2-carbonyl chloride are synthesized from precursors such as cinnamic acid and thionyl chloride, indicating the use of acid chlorides in the synthesis of chlorinated aromatic compounds . These methods suggest that 3-Bromo-4-chlorobenzoyl chloride could be synthesized through halogenation reactions involving corresponding benzoyl chlorides and brominating agents.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds is characterized by the orientation of substituents on the aromatic ring. For instance, the crystal structure of a related compound, N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)benzamide, shows chlorophenyl rings inclined at about 60° to the naphthoquinone ring system to reduce electronic repulsion . This suggests that in 3-Bromo-4-chlorobenzoyl chloride, the bromo and chloro substituents would also adopt positions that minimize electronic repulsion.
Chemical Reactions Analysis
The reactivity of halogenated aromatic compounds with nucleophiles and bases is well-documented. For example, the addition of BrCl to carbonyl-conjugated acetylenic ketones leads to various regioisomers, indicating that halogenated compounds can participate in electrophilic addition reactions . The presence of a carbonyl group in 3-Bromo-4-chlorobenzoyl chloride would likely influence its reactivity, making it susceptible to nucleophilic attack.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure. The crystal structure of 4-bromo-2,6-dichlorobenzonitrile shows a short distance between N and Br in adjacent molecules, indicative of intermolecular interactions . Similarly, the crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride reveals weak CH...π interactions and Van der Waals forces . These findings suggest that 3-Bromo-4-chlorobenzoyl chloride would exhibit specific intermolecular interactions affecting its melting point, solubility, and crystal packing.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
3-Bromo-4-chlorobenzoyl chloride is used in the synthesis of complex organic compounds. For instance, its derivatives have been utilized in the synthesis of compounds like N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)benzamide. The study of such compounds involves analyzing their crystal structures, which often reveal interesting properties like the inclination of chlorophenyl rings and the presence of weak intermolecular interactions (Akinboye et al., 2008).
Nucleophilic Aromatic Substitution Reaction
Research has shown that 3-Bromo-4-chlorobenzoyl chloride plays a significant role in nucleophilic aromatic substitution reactions. These reactions are crucial in organic chemistry for modifying aromatic compounds. A study noted the impact of different halogens in such reactions, highlighting the varying reaction rates among bromide, chloride, and fluoride in dehalogenation reactions (Crooks & Copley, 1993).
Chromatographic Applications
3-Bromo-4-chlorobenzoyl chloride derivatives have been used as stationary phases in gas chromatography. These compounds help in separating and analyzing various substances, such as phenols and chlorobenzyl chlorides. The research in this area focuses on the efficiency, polarity, and temperature range for optimal chromatographic performance (Baniceru, Radu, & Pătroescu, 1995).
Photoreduction Studies
Photoreduction processes, where light energy is used to reduce compounds, have been explored using 3-Bromo-4-chlorobenzoyl chloride derivatives. Studies in this area involve understanding the reaction mechanisms, particularly in the presence of other chemical agents like hydronium ions and chloride ions (Wubbels, Snyder, & Coughlin, 1988).
Biodegradation and Environmental Impact
Research has been conducted on the biodegradation of halogenated aromatic compounds, including those related to 3-Bromo-4-chlorobenzoyl chloride. This is significant for understanding the environmental impact and breakdown of these compounds. Studies have focused on the microbial dechlorination processes, which are vital for environmental remediation efforts (van den Tweel, Kok, & de Bont, 1987).
Safety And Hazards
3-Bromo-4-chlorobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3-bromo-4-chlorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOSHMAFWKKQQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801301994 | |
| Record name | 3-Bromo-4-chlorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chlorobenzoyl chloride | |
CAS RN |
21900-34-5 | |
| Record name | 3-Bromo-4-chlorobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-chlorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801301994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline](/img/structure/B1320837.png)
